molecular formula C24H25ClN2O4 B11013911 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11013911
M. Wt: 440.9 g/mol
InChI Key: ZUKGYJFXSVMTLL-UHFFFAOYSA-N
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Description

The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring a piperidine ring, a chlorophenyl group, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a chlorophenyl derivative, the piperidine ring is formed through a cyclization reaction.

    Hydroxylation: The piperidine ring is hydroxylated using reagents like hydrogen peroxide or osmium tetroxide.

    Coupling with Isoindole: The hydroxylated piperidine is then coupled with an isoindole derivative through a condensation reaction, often using a coupling agent like DCC (dicyclohexylcarbodiimide).

    Final Modifications: The final product is purified and characterized using techniques like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it serves as a ligand in receptor studies, helping to elucidate the binding mechanisms of various receptors.

Medicine

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The piperidine ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the piperidine ring, chlorophenyl group, and isoindole structure in 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione provides distinct pharmacological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H25ClN2O4

Molecular Weight

440.9 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(2-methylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C24H25ClN2O4/c1-15(2)14-27-22(29)19-8-3-16(13-20(19)23(27)30)21(28)26-11-9-24(31,10-12-26)17-4-6-18(25)7-5-17/h3-8,13,15,31H,9-12,14H2,1-2H3

InChI Key

ZUKGYJFXSVMTLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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